N-[1-(aminomethyl)propyl]-N,N-dimethylamine chemical structure
N-[1-(aminomethyl)propyl]-N,N-dimethylamine chemical structure
CAS: 19764-59-1 | Formula: C₆H₁₆N₂ | MW: 116.20 g/mol [1][2][3]
Executive Summary
This technical guide details the structural characteristics, synthesis, and applications of N²-N²-dimethylbutane-1,2-diamine (also known as N-[1-(aminomethyl)propyl]-N,N-dimethylamine).[2][3] As a chiral 1,2-diamine featuring both a primary and a tertiary amine, this molecule serves as a critical bidentate ligand in asymmetric catalysis and a versatile curing accelerator in polymer chemistry.[2][3] Its structural asymmetry—derived from the chiral center at the C2 position—renders it a valuable scaffold for stereoselective metal complexation, distinguishing it from symmetric analogs like TMEDA (tetramethylethylenediamine).[2][3]
Chemical Identity & Structural Elucidation[2][3][4][5][6]
Nomenclature and Synonyms
The systematic IUPAC name N²,N²-dimethylbutane-1,2-diamine precisely describes the backbone and substitution pattern.[2][3] The synonym provided in the topic, N-[1-(aminomethyl)propyl]-N,N-dimethylamine, is chemically accurate but less standard; it treats the molecule as a propyl radical substituted at the 1-position with an aminomethyl group.[2]
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Systematic Name: N²,N²-dimethylbutane-1,2-diamine[1][2][3][4]
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Common Synonyms: 1-amino-2-(dimethylamino)butane; 1-(dimethylamino)-2-aminobutane (ambiguous); N-[1-(aminomethyl)propyl]-N,N-dimethylamine.[2][3]
Stereochemistry and Conformation
The molecule possesses a single chiral center at C2 .[2][3]
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Chirality: The C2 carbon is bonded to four distinct groups: an ethyl group (-CH₂CH₃), a dimethylamino group (-N(CH₃)₂), an aminomethyl group (-CH₂NH₂), and a hydrogen atom.
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Coordination Potential: The steric bulk of the dimethylamino group at C2, combined with the flexibility of the primary amine at C1, creates a "hemilabile" ligand environment.[2][3] This is crucial for stabilizing transition metals (e.g., Ru, Pd) during catalytic cycles where substrate access requires temporary ligand dissociation.[2][3]
Physicochemical Profile[2][3]
| Property | Value | Source/Estimation |
| Molecular Weight | 116.20 g/mol | Calculated |
| Physical State | Liquid (at STP) | Analog comparison |
| Boiling Point | ~135–140 °C | Est.[2][3] based on DMAPA (135°C) |
| Density | ~0.81 g/mL | Est.[2][3] based on aliphatic diamines |
| Solubility | Miscible in water, alcohols, THF | Polar amine functionality |
| pKa (Primary Amine) | ~10.0 | Typical for alkyl -NH₂ |
| pKa (Tertiary Amine) | ~9.2 | Typical for -N(Me)₂ |
Synthesis & Manufacturing Protocols
The industrial and laboratory synthesis of N²,N²-dimethylbutane-1,2-diamine typically follows a Strecker Synthesis pathway, modified for diamine production.[2][3] This route is preferred for its atom economy and the availability of precursors (propanal and dimethylamine).[2][3]
Reaction Pathway (Strecker Protocol)[3]
-
Imine/Enamine Formation: Condensation of propanal with dimethylamine.[2][3]
-
Cyanosilylation/Hydrocyanation: Addition of cyanide (HCN or TMSCN) to form the
-aminonitrile intermediate, 2-(dimethylamino)butanenitrile.[2][3] -
Nitrile Reduction: Catalytic hydrogenation (Raney Ni or LiAlH₄) converts the nitrile group into a primary amine.[2][3]
Synthesis Workflow Diagram
Figure 1: Strecker synthesis pathway converting propanal to the target diamine via an aminonitrile intermediate.[7]
Experimental Considerations
-
Safety: The intermediate step involves cyanide sources.[2][3][8][7][9] In a modern lab setting, TMSCN (Trimethylsilyl cyanide) is often used as a safer, easier-to-handle surrogate for HCN, catalyzed by Lewis acids (e.g., ZnI₂).[3]
-
Reduction Specificity: Using Lithium Aluminum Hydride (LiAlH₄) in dry ether/THF provides high yields for the reduction of the nitrile to the amine.[2][3] Catalytic hydrogenation (H₂/Raney Ni) is preferred for industrial scaling but requires high pressure (50–100 bar).[2][3]
Applications & Utility
Asymmetric Catalysis (Ligand Scaffold)
The structural motif of N²,N²-dimethylbutane-1,2-diamine renders it a potent ligand for asymmetric synthesis.[2][3]
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Mechanism: Upon binding to a metal center (e.g., Ruthenium in Noyori-type hydrogenation), the chiral center at C2 induces a specific spatial orientation.[3] The steric bulk of the dimethyl group forces the substrate into a specific trajectory, enabling enantioselective transformations.[2][3]
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Comparison: It acts as an acyclic, flexible analog to the rigid trans-1,2-diaminocyclohexane ligands, offering different selectivity profiles for sterically hindered substrates.[2][3]
Polymer Chemistry (Epoxy & PU)
In polymer science, this molecule functions as a dual-action agent:
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Epoxy Curing: The primary amine (-NH₂) reacts directly with epoxide rings (hardener), incorporating the molecule into the polymer matrix.[3]
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Catalytic Acceleration: The tertiary amine (-NMe₂) does not react but catalyzes the etherification and cross-linking reactions, significantly reducing cure times at lower temperatures.[2][3]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
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δ 2.20 ppm (s, 6H): Singlet corresponding to the two equivalent methyl groups on the tertiary nitrogen (-N(CH ₃)₂).[3]
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δ 2.6–2.8 ppm (m, 1H): Multiplet for the chiral methine proton at C2.[2][3]
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δ 2.9–3.1 ppm (d/m, 2H): Diastereotopic protons of the -CH ₂NH₂ group (C1).[2][3]
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δ 0.90 ppm (t, 3H): Triplet for the terminal methyl of the ethyl chain.[2][3]
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Mass Spectrometry (MS)
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Base Peak: Expect a strong fragment at m/z 58 (corresponding to the dimethyliminium ion [CH₂=N(CH₃)₂]⁺), formed via alpha-cleavage next to the tertiary amine.[3] This is a hallmark of N,N-dimethylated amines.[2][3]
Safety & Handling (GHS Standards)
Signal Word: DANGER
| Hazard Class | H-Statement | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapor.[2][3] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[2][3] |
| Acute Toxicity | H302/H332 | Harmful if swallowed or inhaled.[2][3] |
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Handling Protocol: Always manipulate this compound within a fume hood. Neoprene or butyl rubber gloves are required; nitrile gloves may degrade upon prolonged exposure to aliphatic amines.[2][3]
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and absorption of atmospheric CO₂ (carbamate formation).[2][3]
References
-
Santa Cruz Biotechnology. N-[1-(aminomethyl)propyl]-N,N-dimethylamine dihydrochloride Product Data. Retrieved from [3]
-
PubChem. N2,N2-Dimethyl-1,2-butanediamine (CAS 19764-59-1).[1][2][3] National Library of Medicine.[2][3] Retrieved from [3]
-
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.[2][3] (Foundational chemistry for the synthesis route).[2][3][8][10]
-
BenchChem. Synthesis of 1-(Dimethylamino)-2-phenylbutan-2-ol (Analogous Strecker protocols). Retrieved from
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